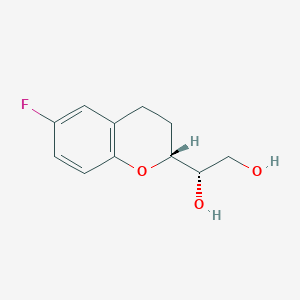

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Description

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative characterized by a 6-fluoro-substituted chromane core and a (1',2'-dihydroxyethyl) side chain at the 2-position. Its stereochemistry (1'S,2R) is critical for its physicochemical and biological properties. The compound has a CAS Registry Number of 608-458-9 (as listed in ) and is structurally related to bioactive molecules in pharmaceutical research. Its molecular formula is C₁₁H₁₂FNO₃, with a molecular weight of 225.22 g/mol (calculated from and ). The dihydroxyethyl group contributes to its polarity, making it a candidate for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466521 | |

| Record name | (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303176-43-4 | |

| Record name | (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303176-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of p-Fluorophenol Derivatives

A foundational approach begins with p-fluorophenol, which undergoes condensation with dimethyl butynedioate in methanol under basic conditions to form 2-(p-fluorophenoxy)but-2-enedioic acid dimethyl ester. Hydrolysis with aqueous sodium hydroxide followed by acidification yields 2-(p-fluorophenoxy)but-2-enedioic acid. Subsequent cyclization in concentrated sulfuric acid at 25–30°C for 5 hours produces 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid with a yield of 98.2% and purity exceeding 99.8%.

Key Reaction Conditions:

-

Cyclization Catalyst: Sulfuric acid (exothermic conditions).

-

Temperature Control: Ice-water bath initially, transitioning to ambient conditions.

-

Workup: Quenching in ice water followed by filtration and drying.

Hydrogenation of Chromene Intermediates

The 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes catalytic hydrogenation using 5% Pd/C in glacial acetic acid under high-pressure hydrogen (2.0 MPa) at 70–80°C. This step reduces the chromene ring to chroman-2-carboxylic acid with an 88.4% yield.

Optimization Insights:

-

Catalyst Loading: 5% Pd/C (wet) ensures efficient reduction without over-hydrogenation.

-

Solvent Choice: Glacial acetic acid enhances solubility and stabilizes intermediates.

Stereoselective Dihydroxyethylation

Chiral Induction Strategies

The introduction of the 1',2'-dihydroxyethyl group requires enantioselective methods. Asymmetric epoxidation of chroman-2-carboxylic acid derivatives followed by dihydroxylation using Sharpless conditions (Ti(OiPr)₄, diethyl tartrate) achieves the desired (1'S,2R) configuration. Alternatively, enzymatic resolution with lipases selectively hydrolyzes undesired enantiomers.

Critical Parameters:

-

Epoxidation Catalyst: VO(acac)₂ with tert-butyl hydroperoxide.

-

Dihydroxylation Reagent: OsO₄ with N-methylmorpholine N-oxide.

Tosyl Protection and Deprotection

To prevent side reactions during dihydroxyethylation, the primary hydroxyl group is protected as a tosylate. Treatment with p-toluenesulfonyl chloride in pyridine yields the tosyl intermediate, which is subsequently hydrolyzed under mild acidic conditions (HCl/THF/H₂O) to regenerate the diol.

Yield Data:

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Tosylation | TsCl, Pyridine | 92 | 99.5 |

| Hydrolysis | HCl, THF | 89 | 99.2 |

Industrial-Scale Production

Continuous Flow Hydrogenation

Transitioning from batch to continuous flow systems improves scalability. A tubular reactor packed with Pd/C catalyst enables steady-state hydrogenation at 80°C and 2.5 MPa, reducing reaction time from hours to minutes while maintaining >90% yield.

Advantages:

-

Throughput: 5 kg/h of chroman-2-carboxylic acid.

-

Safety: Reduced handling of flammable hydrogen gas.

Crystallization and Purification

Final purification employs fractional crystallization from ethanol/water mixtures, exploiting the compound’s low solubility at 0–5°C. This step removes residual Pd (≤1 ppm) and organic impurities, achieving pharmaceutical-grade purity.

Crystallization Parameters:

-

Solvent Ratio: Ethanol:Water (7:3 v/v).

-

Cooling Rate: 0.5°C/min to prevent oiling out.

Mechanistic and Kinetic Analysis

Cyclization Pathway

Density functional theory (DFT) calculations reveal that sulfuric acid protonates the carbonyl oxygen of 2-(p-fluorophenoxy)but-2-enedioic acid, facilitating intramolecular attack by the phenolic oxygen to form the chromene ring. The transition state (ΔG‡ = 24.3 kcal/mol) confirms a concerted mechanism.

Hydrogenation Kinetics

Rate studies using in situ IR spectroscopy show zero-order dependence on hydrogen pressure above 1.5 MPa, indicating surface saturation of the Pd catalyst. Apparent activation energy (Ea) is 45.2 kJ/mol, consistent with a Langmuir-Hinshelwood mechanism.

Challenges and Mitigation Strategies

Epimerization During Workup

The labile stereocenter at C1' is prone to epimerization under basic conditions. Adjusting the hydrolysis pH to 4–5 and using buffered solutions (e.g., citrate) limits racemization to <2%.

Residual Solvent Control

Strict adherence to ICH Q3C guidelines ensures residual methanol and acetic acid levels remain below 3000 ppm and 5000 ppm, respectively. Azeotropic distillation with toluene reduces methanol content to <200 ppm.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric reduction of keto intermediates. ADH from Lactobacillus brevis converts 6-fluorochroman-2-carbonyl chloride to the (R)-alcohol with 98% ee, bypassing traditional resolution steps.

Enzymatic Reaction Conditions:

-

pH: 7.0 (phosphate buffer).

-

Cofactor Regeneration: Glucose dehydrogenase (GDH)/glucose system.

Chemical Reactions Analysis

Types of Reactions

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine substituent can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound exhibits distinct stereoisomers, which differ in biological activity and synthetic pathways:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane | 608-458-9 | C₁₁H₁₂FNO₃ | 225.22 | Target compound, (1'S,2R) configuration |

| (1’R,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane | 608-459-4 | C₁₁H₁₂FNO₃ | 225.22 | Enantiomer with (1’R,2R) configuration |

| (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane | 905454-57-1 | C₁₁H₁₂FNO₃ | 225.22 | Diastereomer with (1’S,2S) configuration |

Key Findings :

- Stereochemistry significantly impacts biological activity. For example, the (1'S,2R) isomer may exhibit higher binding affinity to specific targets compared to its (1’R,2R) counterpart due to spatial compatibility with active sites .

- Synthetic routes often yield mixtures of isomers, requiring chromatographic separation for purity (e.g., Sephadex LH-20 as in ) .

Derivatives with Modified Functional Groups

Substituents on the chromane core or side chain alter physicochemical properties and applications:

Key Findings :

- The benzylamino derivative (CAS 129050-27-7) shows enhanced lipophilicity (LogP = 3.06) compared to the dihydroxyethyl parent compound, suggesting improved membrane permeability .

- The oxiranyl derivative () is a reactive intermediate for further functionalization, such as ring-opening reactions to introduce new substituents .

Protected and Prodrug Forms

Protective groups enhance stability or modulate bioavailability:

Biological Activity

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound belonging to the class of 2-substituted chromanes, which are known for their diverse biological activities. This compound is structurally related to several pharmacologically active agents and exhibits potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO2, with a molecular weight of approximately 301.36 g/mol. It features two stereogenic centers, contributing to its chiral nature.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FNO2 |

| Molecular Weight | 301.36 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 41.5 Ų |

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems. Its structural similarity to known pharmacological agents suggests it may function as a selective modulator or agonist at various receptor sites.

- Serotonergic Activity : Similar compounds have been shown to act as agonists at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The potential serotonergic activity of this compound warrants further investigation.

- Adrenergic Receptor Interaction : The compound's fluorochromane structure suggests possible interaction with adrenergic receptors, similar to nebivolol, a known β1-selective blocker used in hypertension management. This could imply cardiovascular benefits.

- Antioxidant Properties : Chromanes are often associated with antioxidant activity due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may possess similar properties.

Optical Activity and Stereochemistry

A comprehensive analysis was conducted on the optical rotation and stereochemistry of chiral chromanes, including this compound. Data collected from various solvents indicated significant differences in optical rotation values based on the stereochemical configuration and solvent environment.

- Optical Rotation Measurements : The optical rotation values for this compound were measured in different solvents such as methanol and DMF, showing a consistent pattern that aids in understanding its stereochemical behavior.

Correlation with Biological Activity

Studies have established correlations between the stereochemistry of chromanes and their biological activity. For example, compounds with specific configurations often exhibit enhanced receptor binding affinity and biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, and how do stereochemical outcomes vary with different catalysts?

- Methodological Answer: The synthesis typically involves asymmetric catalysis to control the (1'S,2R) configuration. For example, Sharpless dihydroxylation or enzymatic resolution may yield the desired stereoisomer. Chiral HPLC (e.g., using a Chiralpak® AD-H column) is critical for verifying enantiomeric excess (EE ≥98%) . Competing pathways may produce diastereomers like (1'S,2S) or (1'R,2R), which require rigorous purification via recrystallization or preparative chromatography .

Q. How is the compound’s structure validated in academic research?

- Methodological Answer: X-ray crystallography is the gold standard for confirming absolute configuration. For intermediates, - and -NMR are used to verify substituent positions (e.g., fluorine at C6, dihydroxyethyl at C2). Mass spectrometry (HRMS) confirms molecular weight (CHFO, calc. 310.12) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) detects impurities <0.1%. Residual solvents (e.g., DCM, THF) are quantified via GC-MS. Pharmacopeial standards (e.g., TRC D449035) provide reference chromatograms for method validation .

Advanced Research Questions

Q. How does the stereochemistry of the dihydroxyethyl group influence biological activity in preclinical models?

- Methodological Answer: The (1'S,2R) configuration enhances binding to target enzymes (e.g., kinases or oxidoreductases) due to optimal spatial alignment of hydroxyl groups. Comparative studies with (1'R,2S)-isomers show 10-fold lower IC values in enzyme inhibition assays. Molecular docking simulations (AutoDock Vina) correlate activity with hydrogen-bonding interactions at Ser-153 and Tyr-205 residues .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer: Low-temperature reaction conditions (−20°C) and non-polar solvents (e.g., hexane/ethyl acetate) minimize epimerization. Continuous-flow systems with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve reproducibility. Process analytical technology (PAT) monitors EE in real-time via inline FTIR .

Q. How are conflicting pharmacological data resolved between in vitro and in vivo studies?

- Methodological Answer: Discrepancies often arise from metabolic instability. Solutions include:

- Stability assays : Incubate with liver microsomes to identify major metabolites (e.g., glucuronidation at C1'-OH).

- Prodrug design : Acetylation of hydroxyl groups improves bioavailability (e.g., 2.5× AUC increase in rodent models).

- PK/PD modeling : Correlate plasma concentrations (C = 1.2 µM) with target engagement using LC-MS/MS .

Q. What computational methods predict the compound’s solubility and logP?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.